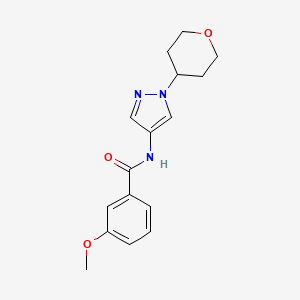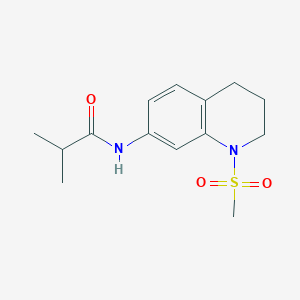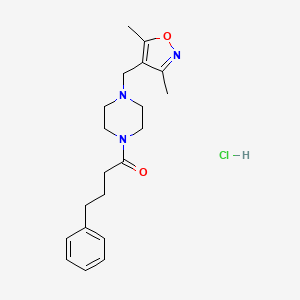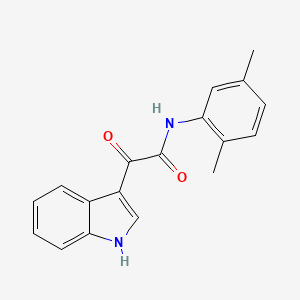
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid” is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of a related compound, “4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid”, has a molecular formula of C11H10O5 . Its average mass is 222.194 Da and its monoisotopic mass is 222.052826 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-(1,3-Benzodioxol-5-yl)pentanoic acid”, include a density of 1.3±0.1 g/cm3, boiling point of 398.8±21.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.3 cm3 .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid derivatives are used in the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives, showcasing their utility in producing diverse heterocyclic compounds (Pokhodylo et al., 2018).
The compound's derivatives are involved in synthesizing thiazolidinone derivatives, which have been characterized and evaluated for their antimicrobial and analgesic activity (Venkatesh et al., 2010).
Biological Activities
Several studies focus on the antimicrobial properties of thiazole derivatives. For example, thiazole ring compounds showed significant antibacterial effects against various bacterial strains, highlighting their potential in antimicrobial applications (Sapijanskaitė-Banevič et al., 2020).
The derivatives of this compound have been studied for their antifungal activities. Various synthesized compounds showed promising results in inhibiting fungal growth (Narayana et al., 2004).
Some studies explored the antineoplastic (anticancer) potential of these derivatives. For instance, certain compounds demonstrated notable anticancer activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).
Miscellaneous Applications
- Other research focuses on the chemical properties and synthesis methods of thiazole derivatives, contributing to our understanding of their potential applications in various fields. For example, the study by Looker and Wilson (1965) explored the synthesis and properties of 1,2,3-thiadiazole derivatives (Looker & Wilson, 1965).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVVKPZLTVMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)

![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)

![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
